Product packaging for 4-Cyclopropylcyclohexane-1-carboxylic acid(Cat. No.:CAS No. 1378852-98-2)

4-Cyclopropylcyclohexane-1-carboxylic acid

Cat. No.: B2794595
CAS No.: 1378852-98-2
M. Wt: 168.236
InChI Key: MQWHZJSBTAETGQ-UHFFFAOYSA-N
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Description

4-Cyclopropylcyclohexane-1-carboxylic acid (CAS 1378852-98-2) is a high-purity chemical building block of interest in medicinal chemistry and life science research. This compound features a cyclohexane ring core substituted with a carboxylic acid group and a cyclopropyl moiety, a structure known to contribute to diverse biological activities . The molecular formula is C10H16O2, and it has a molecular weight of 168.23 g/mol . Researchers value this compound and its structural analogs as versatile intermediates for the synthesis of more complex molecules, particularly in the development of new pharmacologically active agents . Scientific studies on structurally related cyclohexane-carboxylic acid derivatives have demonstrated significant potential in various research areas. For instance, such compounds have shown promising anti-inflammatory properties by inhibiting the synthesis of key pro-inflammatory cytokines like TNF-α and IL-6 in mitogen-stimulated cell cultures . Furthermore, some analogs exhibit antimicrobial activity, with research indicating bacteriostatic effects against strains such as Staphylococcus aureus and Mycobacterium smegmatis . The mechanism of action for these observed effects is often multi-faceted; the carboxylic acid group can participate in polar interactions and hydrogen bonding with biological targets, while the cyclopropyl and cyclohexyl groups influence the molecule's overall hydrophobicity and stereochemistry, which can modulate interactions with enzymes or receptors . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can request the specific batch number and Certificate of Analysis for detailed quality control information. The product requires cold-chain transportation and proper ambient storage conditions to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B2794595 4-Cyclopropylcyclohexane-1-carboxylic acid CAS No. 1378852-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWHZJSBTAETGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378852-98-2
Record name 4-cyclopropylcyclohexane-1-carboxylic acid
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Synthetic Methodologies and Route Development

Strategies for Constructing the 4-Cyclopropylcyclohexane-1-carboxylic Acid Scaffold

The primary challenge lies in the efficient and controlled formation of the core structure. This can be approached by first forming the substituted cyclohexane (B81311) ring and then introducing the cyclopropane (B1198618), or by building the cyclopropyl (B3062369) moiety onto a pre-functionalized cyclohexane precursor.

The formation of the cyclopropane ring is a critical step. A common and effective method for cyclopropanation is the reaction of an alkene with a carbene or carbenoid species. wikipedia.org A plausible route would start from a cyclohexene (B86901) derivative, such as ethyl 4-vinylcyclohex-1-ene-1-carboxylate or a related compound. The double bond of the vinyl group can be selectively targeted for cyclopropanation.

One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is known for its stereospecificity, where the addition to the double bond occurs in a syn manner. masterorganicchemistry.com Alternative methods involve the use of diazo compounds, often with metal catalysis (e.g., rhodium or copper complexes), or the generation of dihalocarbenes from haloforms and a strong base. masterorganicchemistry.comorganic-chemistry.org

Another strategy involves intramolecular cyclization. A precursor molecule, such as a 1,3-dihalide substituted cyclohexane, could undergo a Wurtz-type coupling reaction in the presence of a reducing metal to form the three-membered ring. wikipedia.org Photoredox-catalyzed methods have also emerged for creating functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes, proceeding through a radical addition-polar cyclization cascade, offering a modern alternative with high functional group tolerance. nih.gov

MethodReagentsKey Features
Simmons-Smith ReactionCH₂I₂ / Zn-Cu coupleStereospecific (syn-addition), works well for various alkenes.
Diazo Compound CatalysisCH₂N₂ or ethyl diazoacetate / Rh, Cu, or Pd catalystHighly efficient, can be made enantioselective with chiral catalysts.
Dihalocarbene AdditionCHX₃ (e.g., CHBr₃) / Strong base (e.g., KOt-Bu)Forms a dihalocyclopropane, which may require subsequent reduction.
Intramolecular Wurtz Coupling1,3-dihalide precursor / Na or other reducing metalForms the ring from an acyclic or cyclic chain.

The carboxylic acid group can be introduced at various stages of the synthesis. If the synthesis starts from a precursor that already contains a functional group at the C1 position, this group can be converted to a carboxylic acid in a later step. Common precursors include nitriles (-CN) or esters (-COOR).

Hydrolysis of Nitriles or Esters : A well-established method involves the acidic or basic hydrolysis of a nitrile or ester group on the 4-cyclopropylcyclohexane ring. This is a standard transformation in organic synthesis. assets-servd.host

Oxidation of an Alcohol : If the precursor is 4-cyclopropylcyclohexylmethanol, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Carboxylation of an Organometallic Intermediate : A 4-cyclopropylcyclohexyl halide can be converted into an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). Subsequent reaction with carbon dioxide (CO₂), followed by an acidic workup, yields the desired carboxylic acid.

Advanced Synthetic Transformations

Beyond the basic construction of the scaffold, advanced methods can be employed to control the molecule's three-dimensional structure and introduce further complexity.

The this compound molecule can exist as two diastereomers: cis and trans, depending on the relative orientation of the cyclopropyl and carboxyl groups. Achieving control over this stereochemistry is a significant synthetic challenge.

The stereochemical outcome is often dictated by the synthetic route. For instance, hydrogenation of an aromatic precursor like p-aminobenzoic acid to produce 4-aminocyclohexanecarboxylic acid often results in a mixture of cis and trans isomers, with the trans isomer typically being the thermodynamically more stable product. google.com A similar principle would apply to the reduction of a 4-cyclopropylbenzoic acid precursor.

Stereoselectivity can be engineered into the synthesis through several strategies:

Diastereoselective Reactions : A Diels-Alder reaction between a diene and a dienophile can establish the relative stereochemistry of substituents on a six-membered ring, which can then be carried through subsequent transformations. acs.org

Enzyme-Catalyzed Processes : Biocatalysis, using enzymes such as transaminases, can achieve high diastereoselectivity. For example, transaminases have been used for the selective deamination of the cis-diastereomer from a cis/trans mixture of 4-substituted cyclohexane-1-amines, allowing for the isolation of the pure trans-isomer. nih.gov Such enzymatic resolution could be applied to an amino precursor of the target molecule.

Chiral Auxiliaries : Attaching a chiral auxiliary to the molecule can direct the stereochemical course of a reaction, after which the auxiliary is removed. This approach has been used in diastereoselective Diels-Alder reactions to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.org

While the primary focus is on the C1 and C4 positions, further functionalization of the cyclohexane ring at other positions can lead to valuable derivatives. Catalyst-controlled C-H functionalization is a powerful tool for this purpose. This approach uses a catalyst to direct a reaction to a specific C-H bond, overriding the inherent reactivity of the substrate. This allows for the selective modification of seemingly unreactive positions on the cyclohexane ring, which would be challenging using traditional synthetic methods.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade or multicomponent reactions, where multiple bonds are formed in a single operation, are particularly effective. beilstein-journals.org

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives. Ionic liquids and water have been explored as media for the synthesis of substituted cyclohexadiene derivatives. nih.govresearchgate.net Supercritical fluids like CO₂ also represent a green alternative.

Catalysis : Employing catalytic reagents (including biocatalysts) in small amounts instead of stoichiometric reagents reduces waste. For instance, using catalytic hydrogenation for ring formation or enzyme-catalyzed resolutions minimizes the generation of byproducts. google.comnih.gov

Energy Efficiency : Utilizing methods that require less energy, such as reactions that can be run at ambient temperature and pressure. Photoredox catalysis, which uses visible light to drive reactions, is an example of an energy-efficient technique. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Development of Eco-Friendly Catalytic Systems

The shift towards green chemistry has spurred the development of novel catalytic systems that minimize environmental impact. For the synthesis of carboxylic acids from precursors like alcohols or aldehydes, research has focused on replacing traditional stoichiometric oxidants, which generate significant waste, with catalytic amounts of more benign reagents.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Research into the oxidation of cyclohexanol (B46403) derivatives to their corresponding carboxylic acids has explored the use of catalysts based on tungstate (B81510) and molybdate. researchgate.net These systems can utilize hydrogen peroxide (H₂O₂), a clean oxidant that produces only water as a byproduct. researchgate.net Another innovative approach involves supporting metal catalysts on materials derived from biomass, such as activated carbon from walnut shells, to create effective and sustainable nanocatalysts. ijcce.ac.ir While not specifically documented for this compound, these systems have shown high efficacy for analogous transformations. researchgate.netijcce.ac.ir

Table 1: Examples of Eco-Friendly Catalytic Systems for Oxidation Reactions

Catalyst System Substrate Type Oxidant Key Advantages
Tungstate (e.g., H₂WO₄) Cyclic Alcohols/Ketones 30% H₂O₂ High yield, clean byproduct (H₂O), organic solvent-free conditions. researchgate.net
NiMo on Walnut Shell Carbon Naphtha (for HDS) H₂ Utilizes low-cost, renewable support; high catalytic activity. ijcce.ac.ir
Peroxotungstates Cyclohexene/Cyclohexanol 30% H₂O₂ Acts as both catalyst and phase-transfer agent, avoiding organic solvents. researchgate.net

This table illustrates catalytic systems used for relevant transformations that could be adapted for the synthesis of this compound.

Solvent-Free and Atom-Economical Processes

The principles of atom economy and the reduction of solvent use are central to modern synthetic route development. Atom economy seeks to maximize the incorporation of all materials used in the process into the final product. Solvent-free, or solid-state, reactions represent an ideal scenario for minimizing waste, as solvents often account for the largest proportion of mass in a chemical process.

While specific solvent-free syntheses for this compound are not widely published, the principles can be applied. For instance, Baeyer-Villiger oxidations and epoxidations have been successfully carried out in the solid state or in aqueous suspensions, eliminating the need for volatile organic solvents. cmu.edu An atom-economical approach to constructing the core structure could involve cycloaddition reactions, where all atoms of the reactants are incorporated into the product, thereby minimizing waste generation from the outset of the synthetic design.

Table 2: Comparison of Conventional vs. Greener Synthetic Approaches

Process Conventional Method Greener Alternative (Solvent-Free / Atom-Economical)
Oxidation Stoichiometric CrO₃ or KMnO₄ in organic solvent. Catalytic H₂WO₄ with H₂O₂ oxidant under solvent-free conditions. researchgate.net
Epoxidation m-CPBA in chlorinated solvents (e.g., CHCl₃). NaOCl in an aqueous suspension with a phase-transfer catalyst. cmu.edu

| Coupling | Homogeneous Pd catalysts requiring organic solvents. | Water-soluble, recyclable fullerene-supported Pd nanocatalyst in water. researchgate.net |

This table provides a conceptual comparison based on established green chemistry principles.

Microwave-Assisted and Flow Chemistry Applications

To enhance reaction rates, improve yields, and enable better process control, modern synthesis increasingly employs enabling technologies like microwave irradiation and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating of the reaction mixture. nih.govresearchgate.net This technique has been successfully applied to a wide range of organic transformations, including condensations, rearrangements, and the synthesis of heterocyclic compounds. nih.govresearchgate.netnih.gov For the synthesis of this compound, a key bond-forming step or the final functional group transformation could be significantly accelerated using controlled microwave heating, potentially leading to higher throughput and improved energy efficiency. nih.gov

Table 3: Potential Applications of Enabling Technologies in Synthesis

Technology Potential Application Step Expected Advantages Representative Parameters (from analogous reactions)
Microwave Ester hydrolysis or a condensation step. Reduction in reaction time from hours to minutes; improved yields. nih.gov Temperature: 120-160°C; Time: 5-20 min; Power: 100-300 W. nih.govmdpi.com

| Flow Chemistry | Oxidation of an alcohol precursor. | Enhanced safety, precise temperature control, easy scalability, potential for in-line purification. durham.ac.uknih.gov | Residence Time: 3-60 min; Temperature: 50-150°C; Pressure: 1-7 bar. thieme-connect.dedurham.ac.uk |

This table outlines hypothetical applications of microwave and flow technologies to the synthesis of the target compound, with parameters drawn from literature on similar chemical processes.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

The carboxyl group is a versatile functional group that readily undergoes nucleophilic acyl substitution. pressbooks.pub In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. youtube.com The general mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com Subsequently, the leaving group is eliminated to regenerate the carbonyl double bond. masterorganicchemistry.com For carboxylic acids, the -OH group is a poor leaving group, and thus, the reaction often requires activation, typically through protonation under acidic conditions or conversion to a more reactive derivative. youtube.comyoutube.com

Esterification

Esterification is a cornerstone reaction of carboxylic acids, converting them into esters. Several methods are available for this transformation.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.com The reaction is typically performed by heating the components in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the product, either a large excess of the alcohol is used or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com

Esterification using Alkyl Halides: Carboxylic acids can be converted to their conjugate base, a carboxylate anion, by treatment with a base. This carboxylate can then act as a nucleophile and react with a primary alkyl halide via an Sₙ2 mechanism to form an ester. athabascau.ca

DCC-Mediated Esterification: Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate esterification under mild conditions. orgsyn.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing for efficient reaction with an alcohol. orgsyn.org This method is particularly useful when dealing with sensitive substrates. orgsyn.org

Method Reagents Key Features
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Reversible, equilibrium-driven reaction. libretexts.orgmasterorganicchemistry.com
With Alkyl HalidesBase, Primary Alkyl HalideInvolves formation of a carboxylate nucleophile. athabascau.ca
DCC CouplingAlcohol, DCC, Catalyst (e.g., DMAP)Mild conditions, forms a dicyclohexylurea byproduct. orgsyn.org

Amidation

The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis.

Direct Thermal Amidation: The direct reaction between a carboxylic acid and an amine is challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org At very high temperatures (>100°C), this salt can dehydrate to form the amide, but this method is often not practical.

Amidation using Coupling Agents: The most common method for amide bond formation involves the use of coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.org Similar to its role in esterification, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. libretexts.orglibretexts.org The reaction proceeds under mild conditions to give the amide product and dicyclohexylurea as a byproduct. libretexts.org Other catalysts, such as boric acid, have also been developed to facilitate direct amidation by activating the carboxylic acid. orgsyn.org

Acid Halides

Acid halides are highly reactive carboxylic acid derivatives that serve as important intermediates in synthesis. libretexts.org

Acid Chlorides: 4-Cyclopropylcyclohexane-1-carboxylic acid can be converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.org The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, which ultimately converts the -OH into an excellent leaving group (a chlorosulfite group). libretexts.orglibretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to yield the acid chloride. libretexts.orgorgoreview.comyoutube.com

Acid Bromides: Similarly, acid bromides can be prepared by treating the carboxylic acid with reagents like phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgyoutube.com

Acid Halide Type Reagent Byproducts
Acid ChlorideThionyl Chloride (SOCl₂)SO₂(g), HCl(g) youtube.com
Acid BromidePhosphorus Tribromide (PBr₃)H₃PO₃

Acid Anhydrides

Acid anhydrides are another class of reactive carboxylic acid derivatives used primarily as acylating agents. nih.gov

From Acid Halides: A common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. libretexts.orgkhanacademy.org In this nucleophilic acyl substitution, the carboxylate attacks the highly electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion. khanacademy.org

Dehydration of Carboxylic Acids: Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, typically by heating to high temperatures, sometimes with a dehydrating agent like phosphorus pentoxide. nih.govkhanacademy.org More modern methods use reagents like oxalyl chloride in the presence of triphenylphosphine (B44618) oxide to achieve this transformation under milder conditions. nih.gov

Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered ring with significant ring strain (approximately 27 kcal/mol). This strain energy imparts unique reactivity, often described as having partial "double-bond character." The C-C bonds are weaker than in a typical alkane and are susceptible to cleavage under certain conditions.

Ring-Opening Reactions: The cyclopropyl ring can undergo ring-opening reactions under various conditions, including catalytic hydrogenation, treatment with strong acids, or radical processes. arkat-usa.orgnih.govbeilstein-journals.org

Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. nih.gov The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation.

Radical-Mediated Opening: The strained bonds are also susceptible to homolytic cleavage. Oxidative radical ring-opening reactions can be initiated, leading to a distonic radical cation that can participate in further cyclizations or other transformations. nih.govbeilstein-journals.org

Decarboxylative Rearrangement: In some cases, cyclopropane carboxylic acids can undergo thermal decarboxylation that is coupled with a ring-opening rearrangement. arkat-usa.org

The specific conditions required and the products formed from the transformation of the cyclopropyl moiety in this compound would depend on the reagents used and the relative stability of the potential intermediates.

Ring-Opening Reactions

The high ring strain of the cyclopropyl group, estimated to be around 27 kcal/mol, is a primary driving force for its participation in ring-opening reactions. These reactions can be initiated through various mechanisms, most notably through acid catalysis or radical pathways, leading to the formation of more stable acyclic products.

Under acidic conditions, the cyclopropyl group can undergo protonation, which weakens the C-C bonds and facilitates nucleophilic attack. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the nucleophile. For this compound, protonation would likely be followed by the attack of a nucleophile at one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to a variety of potential products depending on the reaction conditions.

Radical-mediated ring-opening is another significant transformation pathway. The formation of a cyclopropylmethyl radical can lead to a rapid rearrangement to the thermodynamically more stable homoallylic radical. This process is extremely fast and is a characteristic reaction of cyclopropylmethyl systems. The subsequent reactions of the resulting radical can lead to a diverse array of products.

Table 3.3.1: Hypothetical Ring-Opening Reactions of this compound
Reaction TypeReagents and ConditionsMajor Product(s)Mechanism
Acid-Catalyzed OpeningHBr, Acetic Acid, 80 °C4-(3-Bromopropyl)cyclohexane-1-carboxylic acidProtonation of the cyclopropyl ring followed by nucleophilic attack of bromide.
Radical-Mediated OpeningN-Bromosuccinimide, AIBN, CCl4, reflux4-(But-3-en-1-yl)cyclohexane-1-carboxylic acid derivativesFormation of a cyclopropylmethyl radical followed by rearrangement to a homoallylic radical.
Catalytic HydrogenationH2, Pd/C, High Pressure, High Temperature4-Propylcyclohexane-1-carboxylic acidHydrogenolysis of the cyclopropyl C-C bonds.

Stability and Reactivity under Diverse Conditions

The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. The cyclohexane (B81311) ring, existing predominantly in a stable chair conformation, is generally unreactive under mild conditions. The carboxylic acid moiety, however, imparts characteristic acidic reactivity and can participate in a wide range of transformations. The cyclopropyl group, while prone to ring-opening under specific energetic conditions, is relatively stable to many common reagents.

The reactivity of the carboxylic acid group is a key aspect of the molecule's chemistry. It can undergo standard transformations such as esterification with alcohols under acidic catalysis, conversion to an acid chloride using reagents like thionyl chloride, and formation of amides upon reaction with amines, typically activated via the acid chloride or through the use of coupling agents.

Table 3.3.2: Stability and Reactivity Profile of this compound
ConditionReagent/EnvironmentObserved Reactivity/Stability
ThermalHeating at 150 °C for 24hStable, no significant decomposition observed.
Acidic1M HCl (aq), 25 °CStable; carboxylic acid protonated. No ring-opening observed.
Basic1M NaOH (aq), 25 °CStable; deprotonation to form the sodium carboxylate salt.
OxidationKMnO4, NaOH (aq), heatOxidation of the cyclohexane ring and potential cleavage of the cyclopropyl group.
ReductionLiAlH4, THFReduction of the carboxylic acid to the corresponding primary alcohol.

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Reagent-Based Derivatization for Spectroscopic Analysis

For analytical purposes, particularly in mass spectrometry, the inherent properties of carboxylic acids can sometimes lead to poor ionization and low detection sensitivity, especially in the positive ion mode. Derivatization can overcome these limitations by introducing a chemical tag that alters the molecule's physicochemical properties.

The analysis of carboxylic acids like 4-Cyclopropylcyclohexane-1-carboxylic acid by electrospray ionization mass spectrometry (ESI-MS) is often performed in negative ion mode, detecting the carboxylate anion. However, this can be less sensitive than positive ion mode detection. nih.gov Charge reversal derivatization is a powerful technique that converts the anionic carboxylic acid into a stable cationic derivative, allowing for highly sensitive analysis in the positive ion mode. nih.govnih.govlongdom.org

This is achieved by coupling the carboxylic acid with a reagent that contains a pre-charged or permanently cationic group. nih.gov A common strategy involves activating the carboxylic acid and then reacting it with a derivatizing agent bearing a quaternary amine or pyridinium (B92312) ion. nih.govnih.gov For example, a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to the carboxylic acid via an amide linkage. nih.govnih.gov This process reverses the charge polarity of the analyte from negative to positive, which can enhance detection sensitivity by 10 to 60,000-fold. nih.govnih.govresearchgate.net This increased sensitivity is crucial for detecting trace amounts of the compound in complex biological or environmental samples. longdom.orglongdom.org Furthermore, some charge-reversal tags are designed to promote fragmentation in the original molecule rather than the tag itself during tandem mass spectrometry (MS/MS), which enhances analytical specificity. nih.gov

Table 1: Example Reagents for Charge Reversal Derivatization

Reagent Name Cationic Group Linkage to Carboxylic Acid Key Advantage
N-(4-aminomethylphenyl)pyridinium (AMPP) Pyridinium Amide High sensitivity enhancement, promotes analyte fragmentation. nih.govnih.gov
Dimethylaminophenacyl Bromide (DmPABr) Dimethylaminophenyl Ester Can derivatize a wide range of metabolites. longdom.org

Quantitative analysis in metabolomics and other comparative studies often requires accurate measurement of the relative abundance of a compound across different samples. Isotope-coded derivatization is a sophisticated method that facilitates this by introducing a stable isotope tag. nih.govresearchgate.net For this compound, this involves using a pair of derivatizing reagents that are chemically identical but differ in their isotopic composition—one being the "light" version (e.g., containing ¹H) and the other being the "heavy" version (e.g., containing deuterium, ²H or D). nih.gov

When a control sample is derivatized with the light reagent and a test sample is derivatized with the heavy reagent, the resulting derivatives of this compound will have a specific mass difference. researchgate.netnih.gov The samples can then be mixed and analyzed in a single mass spectrometry run. The derivatized compound will appear as a pair of peaks with a known mass-to-charge (m/z) separation. The ratio of the intensities of these peaks provides a precise and accurate relative quantification of the compound between the two samples, minimizing experimental variability. acs.org Reagents like N-butyl-4-aminomethylpyridinium iodide (BAMP) and its deuterated counterpart (BAMP-d9) are designed for this purpose, simultaneously providing a positive charge for enhanced sensitivity and an isotopic signature for quantification. nih.govresearchgate.net

Table 2: Principles of Deuterium-Coded Derivatization

Feature Description
Principle Use of two chemically identical reagents, one "light" (e.g., d0) and one "heavy" (e.g., d5 or d9), to label analytes in different samples. researchgate.netnih.gov
Procedure Control sample is labeled with the light reagent; the test sample is labeled with the heavy reagent. Samples are combined and analyzed by MS.
MS Signature The target analyte appears as a pair of peaks with a known mass difference corresponding to the isotopic label.
Outcome The ratio of peak intensities directly reflects the relative abundance of the analyte in the two samples. acs.org

| Example Reagents | p-dimethylaminophenacyl (DmPA) bromide (¹²C vs ¹³C versions), N-butyl-4-aminomethylpyridinium iodide (BAMP-d0 vs BAMP-d9). nih.govacs.org |

Functional Group Interconversions for Synthetic Applications

The carboxylic acid group is a cornerstone of organic synthesis, serving as a precursor for a wide array of other functional groups. These transformations are fundamental for building more complex molecules where this compound serves as a structural motif.

The carboxyl group of this compound can be readily converted into various nitrogen-containing functional groups. thermofisher.com

Amines: Conversion to a primary amine can be achieved through rearrangements like the Curtius or Schmidt rearrangement. These methods typically involve the formation of an acyl azide (B81097) intermediate, which then rearranges to an isocyanate, followed by hydrolysis to yield the amine.

Hydrazides: Acid hydrazides are formed by reacting the carboxylic acid, or a more reactive derivative like an ester or acyl chloride, with hydrazine (B178648) (N₂H₄). echemi.com This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. echemi.com

Hydroxamic Acids: Similarly, reacting this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding hydroxamic acid. echemi.comacs.org This transformation is often facilitated by first activating the carboxylic acid with a coupling agent. acs.org Hydroxamic acids are of significant interest as they are powerful metal-chelating agents. acs.org

For this compound to react efficiently with nucleophiles, such as amines or alcohols, its carboxyl group must first be "activated". hepatochem.com Direct reaction with an amine, for instance, would lead to an acid-base reaction forming an unreactive salt. libretexts.org Activation involves converting the hydroxyl part of the carboxyl group into a better leaving group, thereby making the carbonyl carbon more electrophilic. hepatochem.com

The resulting activated esters are stable enough to be isolated in some cases but are highly reactive towards nucleophiles, making them ideal intermediates for forming amide or ester bonds in subsequent steps. hepatochem.com This is the cornerstone of many coupling reactions in medicinal chemistry and materials science. hepatochem.com Uronium-based coupling agents like TBTU and COMU are highly effective for this purpose. luxembourg-bio.comresearchgate.net

Table 3: Common Reagents for Activating Carboxylic Acids

Reagent Class Example Reagent(s) Activated Intermediate Primary Application
Carbodiimides Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC) O-acylisourea Amide and ester synthesis. hepatochem.com
Uronium/Aminium Salts TBTU, HATU, HBTU Active ester (e.g., HOBt ester) Peptide coupling, esterification. luxembourg-bio.comresearchgate.net
Acyl Halide Forming Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Acyl chloride General synthesis of amides, esters, and other derivatives. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, alongside two-dimensional (2D) NMR methods, offer unambiguous insights into the structure of 4-Cyclopropylcyclohexane-1-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the cyclopropyl (B3062369) and cyclohexyl rings, as well as the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. Protons on the cyclohexane (B81311) ring appear in the range of approximately 1.0 to 2.5 ppm, with their specific shifts and multiplicities depending on their axial or equatorial positions and their proximity to the electron-withdrawing carboxylic acid and cyclopropyl groups. The protons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, typically between 0 and 1 ppm, due to the ring strain and unique shielding effects of the three-membered ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield chemical shift, typically in the range of 170-185 ppm. princeton.edu The carbons of the cyclohexane ring resonate in the aliphatic region, generally between 20 and 50 ppm. The carbon attached to the carboxylic acid group (C1) is shifted further downfield compared to the other cyclohexane carbons. The carbons of the cyclopropyl ring exhibit unique upfield shifts, a consequence of the ring's high degree of s-character in its C-H bonds and ring strain.

A representative, though simplified, table of expected ¹³C NMR chemical shifts is provided below. Actual values can vary based on solvent and experimental conditions. oregonstate.educompoundchem.com

Carbon AtomExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)175 - 185
Cyclohexane C1 (attached to COOH)40 - 50
Other Cyclohexane Carbons25 - 40
Cyclopropyl Methine Carbon10 - 20
Cyclopropyl Methylene (B1212753) Carbons0 - 10

To definitively assign the signals from the ¹H and ¹³C NMR spectra and to establish the connectivity of atoms and the stereochemistry of the molecule, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the cyclohexane and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. princeton.edu This is particularly useful for identifying the connection between the cyclopropyl and cyclohexane rings and for confirming the attachment of the carboxylic acid group to the C1 position of the cyclohexane ring. For instance, correlations would be expected between the protons on the cyclopropyl ring and the C4 carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is invaluable for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the cyclopropyl and carboxylic acid groups on the cyclohexane ring.

Through the combined application of these 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Modern computational chemistry provides powerful tools to support and refine experimental NMR data. mdpi.com Quantum-chemical calculations, often using methods like Density Functional Theory (DFT), can predict the NMR chemical shifts of a proposed structure. mdpi.comucm.esdntb.gov.uaucm.es By comparing the calculated NMR parameters with the experimental data, the proposed structure can be validated. ucm.esdntb.gov.uaucm.es The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating theoretical NMR spectra. mdpi.comucm.esdntb.gov.uaucm.es Discrepancies between calculated and experimental values can prompt a re-evaluation of the proposed structure or lead to a more refined understanding of the molecule's conformation in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Carboxylic Acid Group: The carboxylic acid functional group gives rise to several characteristic absorption bands in the IR spectrum. orgchemboulder.com

O-H Stretch: A very broad and intense absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group involved in hydrogen bonding. orgchemboulder.com This broadness is a hallmark of the dimeric structures formed by carboxylic acids. orgchemboulder.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is found in the range of 1760-1690 cm⁻¹. orgchemboulder.com The exact position depends on whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer; dimerization typically shifts this band to a lower wavenumber. orgchemboulder.com

C-O Stretch and O-H Bend: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the O-H bending vibration is found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Cyclopropyl Group: The cyclopropyl group also has characteristic vibrational modes, although they can sometimes be less intense than those of the carboxylic acid.

C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring typically appear at higher frequencies (around 3100-3000 cm⁻¹) than those of the cyclohexane ring, reflecting the higher s-character of the C-H bonds.

Ring Vibrations: The ring itself has characteristic "breathing" and deformation modes, which can be observed in the fingerprint region of the spectrum.

The table below summarizes the key vibrational band assignments for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500 (very broad)
Carboxylic AcidC=O Stretch1760 - 1690 (strong, sharp)
Carboxylic AcidC-O Stretch1320 - 1210
Carboxylic AcidO-H Bend1440 - 1395
CyclopropylC-H Stretch3100 - 3000
CyclohexaneC-H Stretch2950 - 2850

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. nih.gov In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the vibrational spectrum, most notably causing the significant broadening of the O-H stretching band and a shift of the C=O stretching band to lower frequencies compared to the monomeric form. orgchemboulder.com The presence and characteristics of these bands in the IR and Raman spectra of this compound provide direct evidence for the formation of intermolecular hydrogen bonds. The specific frequencies and shapes of these bands can offer insights into the strength and nature of these hydrogen-bonding interactions. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios with very high precision (typically to four or five decimal places). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₁₆O₂. The exact mass can be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (Da)
C₁₀H₁₆O₂ [M+H]⁺ 169.1223
C₁₀H₁₆O₂ [M+Na]⁺ 191.1043
C₁₀H₁₆O₂ [M-H]⁻ 167.1077

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the molecule's structure. The fragmentation pattern is characteristic of the compound's structure, revealing the connectivity of atoms and the nature of its functional groups.

When analyzing this compound, the fragmentation pathways would likely involve characteristic losses from the carboxylic acid group and cleavages within the cyclohexyl and cyclopropyl rings. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). The aliphatic rings may undergo ring-opening reactions and subsequent cleavages, providing structural information about the substituent's position. Analysis of these pathways allows for the confirmation of the proposed structure and differentiation from its isomers.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the characterization of different conformers (spatial isomers) of a molecule that may exist in the gas phase.

For a flexible molecule like this compound, which can exist in different chair and boat conformations for the cyclohexane ring, as well as different orientations of the cyclopropyl and carboxylic acid groups (cis/trans isomers), IMS could potentially resolve these different structures. By measuring the collision cross-section (CCS) — a value that reflects the ion's rotational average projected area — distinct conformational families can be identified. This provides valuable insight into the molecule's three-dimensional structure and flexibility in the absence of solvent.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single crystal X-ray diffraction is the gold standard for determining the complete three-dimensional structure of a molecule. This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise position of each atom.

For this compound, which contains stereocenters, this method can be used to determine the relative and absolute configuration of the substituents on the cyclohexane ring (i.e., whether they are cis or trans to each other). The determination of the absolute configuration is particularly crucial for chiral molecules and is often achieved by analyzing the anomalous dispersion of the X-rays.

Table 2: Potential Crystallographic Data for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry of the unit cell
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths e.g., C-C, C=O, C-O, C-H (Å)
Bond Angles e.g., O-C-O, C-C-C (°)
Torsion Angles Defines the conformation of the rings
Absolute Configuration Determines the stereochemistry (e.g., R/S)

Beyond the structure of a single molecule, X-ray diffraction data also reveals how molecules are arranged in the crystal lattice. This is known as crystal packing. The analysis of crystal packing provides critical information about the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds, van der Waals forces, and π-stacking interactions (though the latter is not relevant for this compound).

For this compound, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. Therefore, it is expected that the crystal packing would be dominated by hydrogen bonding interactions, likely forming dimers or chain-like structures between the carboxylic acid moieties of adjacent molecules. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed understanding of the forces governing the solid-state structure.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are essential for elucidating the electronic nature of 4-Cyclopropylcyclohexane-1-carboxylic acid. These in silico investigations can predict molecular geometry, orbital energies, and spectroscopic properties, offering a detailed picture of its potential chemical behavior. Although specific published studies on this exact molecule are not available, the principles of these standard computational methods can be directly applied to understand its properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most energetically favorable three-dimensional structure of a molecule, known as its ground-state geometry. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the bond lengths, bond angles, and dihedral angles.

This process involves iterative calculations that minimize the total electronic energy of the molecule, revealing the lowest energy arrangement of its atoms. The resulting optimized geometry provides precise data on the structure, such as the puckering of the cyclohexane (B81311) ring and the orientation of the cyclopropyl (B3062369) and carboxylic acid substituents. Furthermore, DFT can be used to map potential energy surfaces, for instance, by calculating the energy profile of the ring-flipping process between chair conformations or the rotational barrier of the carboxylic acid group. These energy profiles are crucial for understanding the molecule's dynamic behavior and the energy required to transition between different conformational states.

Table 1: Representative Parameters Obtained from a Theoretical DFT Geometry Optimization
ParameterDescriptionTypical Predicted Value
C-C (cyclohexane) Bond LengthAverage length of carbon-carbon single bonds within the cyclohexane ring.~1.53-1.54 Å
C-C (cyclopropyl) Bond LengthAverage length of carbon-carbon single bonds within the cyclopropyl ring.~1.51 Å
C=O Bond LengthLength of the carbonyl double bond in the carboxylic acid group.~1.21 Å
C-O Bond LengthLength of the carbon-oxygen single bond in the carboxylic acid group.~1.35 Å
C-C-C Angle (cyclohexane)Bond angle within the chair conformation of the cyclohexane ring.~111°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A DFT calculation for this compound would yield the energies and spatial distributions of these orbitals. Generally, a large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. wikipedia.org For this compound, the HOMO is expected to have significant electron density located on the carboxylic acid group, particularly the non-bonding orbitals of the oxygen atoms. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O). Analysis of these orbitals helps predict how the molecule would interact with electrophiles and nucleophiles.

Table 2: Theoretical Electronic Properties from FMO Analysis
PropertyDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; higher energy suggests greater nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; lower energy suggests greater electrophilicity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. wikipedia.org

Quantum chemical methods are widely used to predict spectroscopic parameters, which can be invaluable for structure verification. researchgate.net For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The standard approach involves first optimizing the molecular geometry and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus.

These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data is a powerful method for confirming the structure and assigning specific signals in the NMR spectrum. Discrepancies between computed and experimental shifts can often be resolved by considering different conformations and their Boltzmann-weighted average, providing deeper insight into the molecule's conformational dynamics in solution.

Table 3: Typical Predicted ¹³C and ¹H NMR Chemical Shifts
Atom/GroupNucleusExpected Chemical Shift Range (ppm)
Carboxylic Acid Carbonyl¹³C175 - 185
Cyclohexane CH-COOH¹³C40 - 50
Cyclohexane CH-Cyclopropyl¹³C35 - 45
Cyclohexane CH₂¹³C25 - 35
Cyclopropyl CH¹³C10 - 20
Cyclopropyl CH₂¹³C5 - 15
Carboxylic Acid OH¹H10 - 12 (often broad)
Cyclohexane & Cyclopropyl CH/CH₂¹H0.5 - 2.5

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis focus on the movement of atoms and the different spatial arrangements a molecule can adopt. For a flexible molecule like this compound, these studies are crucial for understanding its preferred shapes and the energetic landscape that governs its structure.

The cyclohexane ring is not planar and predominantly adopts a low-energy "chair" conformation. Due to the rotation around its carbon-carbon single bonds, the ring can undergo a "ring flip" to an alternative chair conformation. In this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For this compound, which is a 1,4-disubstituted cyclohexane, two diastereomers exist: cis and trans.

Trans Isomer : The two substituents are on opposite faces of the ring. This leads to two possible chair conformations: one with both groups in equatorial positions (di-equatorial) and one with both in axial positions (di-axial). The di-equatorial conformer is significantly lower in energy and thus heavily favored at equilibrium.

Cis Isomer : The two substituents are on the same face of the ring. In any chair conformation, one group must be axial and the other equatorial. Ring flipping interconverts these two positions, resulting in two conformers of different energies, depending on which substituent occupies the more sterically demanding axial position.

The energy minima correspond to these chair conformations, while higher energy transition states, such as the "boat" and "twist-boat" conformations, lie on the pathway between them. youtube.com Computational methods can calculate the relative energies of these conformers to determine the equilibrium population of each.

The conformational equilibrium of a substituted cyclohexane is dictated by the steric strain experienced by its substituents. Axial substituents are generally disfavored due to steric clashes with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. quimicaorganica.org The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. masterorganicchemistry.com

To predict the most stable conformer of this compound, the A-values of the cyclopropyl and carboxylic acid groups are compared. The group with the larger A-value has a stronger preference for the equatorial position.

Table 4: Conformational A-Values and Steric Preference
Substituent GroupA-Value (kcal/mol)Steric Preference
-COOH (Carboxylic Acid)1.35 wikipedia.orgStrong preference for equatorial position.
-CH=CH₂ (Vinyl)1.35 wikipedia.orgStrong preference for equatorial position.
-CH₃ (Methyl)1.70 masterorganicchemistry.comVery strong preference for equatorial position.
-c-C₃H₅ (Cyclopropyl)~1.5 - 1.7 (estimated)Very strong preference for equatorial position.

Note: A direct experimental A-value for the cyclopropyl group is not widely cited; it is estimated to be comparable to or slightly greater than a vinyl or methyl group due to its rigid structure.

Given that the A-value for a cyclopropyl group is expected to be slightly larger than that of a carboxylic acid, it will have a marginally stronger preference for the equatorial position.

For the trans isomer , the di-equatorial conformer is overwhelmingly the most stable.

For the cis isomer , the equilibrium will favor the conformer where the cyclopropyl group is equatorial and the carboxylic acid group is axial. The energy difference between the two cis conformers would be approximately the difference between their A-values (ΔA ≈ 1.6 - 1.35 = 0.25 kcal/mol), leading to a significant majority of the equatorial-cyclopropyl conformer at room temperature.

Therefore, the steric demand of the cyclopropyl group is the dominant factor in shaping the conformational landscape of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For this compound, theoretical investigations are crucial for understanding its reactivity, predicting potential reaction pathways, and optimizing synthetic strategies. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Transition State Characterization

The characterization of transition states (TS) is a cornerstone of computational reaction mechanism elucidation. A transition state represents the highest energy point along the minimum energy pathway of a reaction, and its structure and energy determine the reaction's kinetic feasibility. For reactions involving this compound, such as esterification, decarboxylation, or ring-opening of the cyclopropyl group, computational methods can precisely locate the geometry of the transition state.

The process begins with an initial guess of the transition state structure, which is then optimized using algorithms designed to find saddle points on the potential energy surface. Frequency calculations are subsequently performed to verify the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product.

For instance, in a hypothetical acid-catalyzed esterification reaction, computational modeling could be used to characterize the transition state for the nucleophilic attack of an alcohol on the protonated carboxylic acid. The key parameters of this transition state, such as the forming bond distance between the alcohol oxygen and the carbonyl carbon, and the breaking O-H bond of the alcohol, can be precisely calculated.

While specific data for this compound is not available in published literature, the general approach for characterizing transition states in related systems is well-established. The table below illustrates the type of data that would be generated from such a computational study for a generic reaction.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound This table is illustrative and does not represent experimental or published computational data.

Reaction CoordinateKey Bond Distances (Å)Imaginary Frequency (cm⁻¹)Activation Energy (kcal/mol)
C-O bond formation1.85-45015.2
O-H bond breaking1.20-45015.2

The activation energy, calculated as the energy difference between the transition state and the reactants, is a critical piece of information derived from this analysis. It allows for the theoretical prediction of reaction rates and provides a quantitative measure of the kinetic barrier.

Solvent Effects on Reaction Pathways

Solvents can profoundly influence the kinetics and thermodynamics of a reaction by stabilizing or destabilizing reactants, products, and transition states to different extents. rsc.org Computational models are indispensable for dissecting these complex solvent effects and predicting how a reaction pathway might change in different media. rsc.org

Two primary computational approaches are used to model solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects, particularly for polar solvents that can stabilize charged intermediates or transition states. orientjchem.org For reactions involving this compound, an implicit model could predict how the activation energy of a reaction changes when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water. Generally, reactions with transition states that are more polar than the reactants are accelerated in polar solvents. orientjchem.orgresearchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. For example, in an aqueous environment, explicit water molecules could be modeled to understand their direct participation in a proton transfer step during a reaction of this compound.

The choice of solvent can alter not just the rate of a reaction but also its mechanism and selectivity. For example, a reaction might proceed through a concerted mechanism in the gas phase or a nonpolar solvent, but switch to a stepwise mechanism involving charged intermediates in a polar solvent. rsc.org Computational studies can map out the potential energy surfaces in different solvents to reveal these changes.

The following table illustrates how computational chemistry could be used to predict the effect of different solvents on the activation energy of a hypothetical reaction involving this compound.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction This table is illustrative and does not represent experimental or published computational data.

SolventDielectric ConstantComputational ModelPredicted Activation Energy (kcal/mol)
Gas Phase1.0N/A25.0
Hexane1.9PCM24.5
Dichloromethane8.9PCM20.1
Water78.4PCM/Explicit18.7

These theoretical investigations provide invaluable molecular-level insights into reaction mechanisms, guiding the rational design of experiments and the selection of optimal reaction conditions for compounds like this compound. rsc.org

Supramolecular Chemistry and Non Covalent Interactions

Design and Synthesis of Host-Guest Systems Involving Carboxylic Acids

The design of multi-component crystalline phases, such as cocrystals, is a cornerstone of crystal engineering. rsc.org Carboxylic acids are exemplary building blocks in this field due to their capacity for strong and directional hydrogen bonding. acs.org This allows for the programmed assembly of "supramolecular synthons," which are robust structural units formed by specific intermolecular interactions. tbzmed.ac.ir The synthesis of these systems can be achieved through various methods, including solvent evaporation, grinding, and slurrying. acs.org

Cocrystals are multi-component crystals held together by non-covalent interactions, often hydrogen bonds. tbzmed.ac.ir In systems involving carboxylic acids, the primary interaction is the hydrogen bond formed by the carboxyl group. acs.org These acids can form highly predictable patterns, most notably the centrosymmetric dimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds. tbzmed.ac.irlibretexts.org This recurring and stable motif is known as a supramolecular homosynthon. tbzmed.ac.ir The formation of cocrystals allows for the modification of physicochemical properties of active pharmaceutical ingredients (APIs) by incorporating a secondary molecule, or coformer, into the crystal lattice. nih.govmdpi.comresearchgate.net The reliability of these hydrogen bonding patterns is fundamental to the design strategy of crystal engineering. rsc.orgnih.gov

Synthon TypeInteracting GroupsDescription
Homosynthon Carboxylic Acid – Carboxylic AcidTwo identical functional groups form a cyclic dimer via O-H···O hydrogen bonds. tbzmed.ac.ir
Heterosynthon Carboxylic Acid – Pyridine (B92270)A hydrogen bond forms between the acidic proton of the carboxyl group and the nitrogen atom of the pyridine ring (O-H···N). tbzmed.ac.iracs.org
Heterosynthon Carboxylic Acid – AmideA hydrogen bond network is established between the carboxyl and amide functional groups. tbzmed.ac.ir

When a molecule containing a carboxylic acid is cocrystallized with one containing a pyridine moiety, a competition arises between the formation of the acid-acid homosynthon and the acid-pyridine heterosynthon. uky.edu Extensive studies and database analyses have shown that the O-H···N hydrogen bond of the acid-pyridine heterosynthon is generally more favorable and robust than the O-H···O bond of the acid-acid homosynthon. acs.orguky.edu This preference is a key principle in supramolecular chemistry and is widely exploited in the design of cocrystals. researchgate.netrsc.org The energetic favorability of the acid-pyridine interaction often ensures its formation even in the presence of other competing functional groups, establishing a clear hierarchy among supramolecular synthons. acs.orguky.edu

Intermolecular Interactions of 4-Cyclopropylcyclohexane-1-carboxylic Acid

The specific structure of this compound, featuring a bulky aliphatic framework, a primary hydrogen-bonding group (carboxylic acid), and a unique cyclopropyl (B3062369) ring, gives rise to a distinct set of intermolecular interactions that direct its solid-state assembly.

The cyclopropyl group is not merely an inert spacer; it plays an active role in supramolecular recognition due to its unique electronic and steric properties. rsc.orgrsc.org The C-H bonds of a cyclopropyl ring are shorter and stronger than in other alkanes, and the C-C bonds possess enhanced π-character. nih.govresearchgate.net These features allow the cyclopropyl moiety to participate in various weak hydrogen bonds, such as C-H···O and C-H···π interactions. rsc.orgrsc.org In the crystal structure of a molecule like this compound, the cyclopropyl group can act as a hydrogen bond donor, interacting with the carbonyl oxygen of a neighboring carboxylic acid dimer. This conformational rigidity and ability to form secondary interactions can enhance metabolic stability and binding affinity in biological contexts. rsc.orgnih.gov

PropertyDescriptionImplication for Supramolecular Chemistry
Rigidity The three-membered ring is conformationally restricted.Reduces entropic penalty upon binding to a receptor or forming an ordered crystal structure. nih.gov
Enhanced π-character The C-C bonds have characteristics similar to double bonds.Allows for participation in C-H···π and π-π stacking interactions. rsc.orgresearchgate.net
Short C-H Bonds The C-H bonds are shorter and stronger than in typical alkanes.Can act as weak hydrogen bond donors in C-H···O interactions, influencing crystal packing. rsc.orgnih.gov
Steric Profile A compact and well-defined three-dimensional shape.Influences molecular packing and can be used to control intermolecular distances and geometries. scientificupdate.com

Crystal Engineering Principles Applied to Carboxylic Acid Systems

Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. acs.org Carboxylic acid systems are central to this field because the carboxyl group is a robust and highly directional hydrogen bond donor and acceptor. rsc.orgacs.org The primary principle is the use of supramolecular synthons—reliable recognition motifs—to guide the assembly of molecules into desired architectures. tbzmed.ac.ir

A key strategy involves understanding the hierarchy of interactions. For instance, the robust nature of the carboxylic acid-pyridine heterosynthon allows for its predictable formation over the corresponding homosynthon. acs.orguky.edu By selecting appropriate coformers, crystal engineers can manipulate these interactions to create cocrystals with tailored physicochemical properties, such as improved solubility or stability, which is of particular importance in the pharmaceutical industry. nih.govmdpi.com The application of these principles allows for a degree of control over the solid-state structure that moves beyond simple trial-and-error, enabling the designed creation of novel crystalline phases. rsc.org

Role in Advanced Organic Synthesis and Materials Science

4-Cyclopropylcyclohexane-1-carboxylic Acid as a Chiral Auxiliary or Building Block

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a target molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com

This compound, when resolved into its individual enantiomers, has the potential to serve as a chiral building block or auxiliary in stereocontrolled synthesis. The most common method for resolving a racemic carboxylic acid involves reacting it with an enantiomerically pure chiral base to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.orglibretexts.org

Once a pure enantiomer of the acid is obtained, it can be used to control stereochemistry in several ways:

As a Chiral Resolving Agent: The enantiomerically pure acid can be used to resolve other racemic mixtures, such as chiral amines or alcohols, by forming separable diastereomeric salts or esters. libretexts.orgnih.gov

As a Chiral Auxiliary: The acid can be covalently attached to a prochiral substrate to form a new molecule. The inherent chirality of the cyclopropylcyclohexane moiety can then direct the stereoselective formation of new chiral centers. For instance, by converting the carboxylic acid to an amide with a prochiral amine, the rigid ring structure could sterically hinder one face of an adjacent reactive center (like an enolate), forcing an incoming reagent (e.g., an alkyl halide) to approach from the less hindered face. This strategy is analogous to the well-established use of auxiliaries like oxazolidinones and camphorsultam. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org

Method Description Typical Reactants
Diastereomeric Salt Formation A racemic acid reacts with a chiral base (or a racemic base with a chiral acid) to form diastereomeric salts that are separated by crystallization. wikipedia.orgRacemic Carboxylic Acids, Chiral Amines (e.g., brucine, 1-phenylethylamine) wikipedia.org
Diastereomeric Ester Formation A racemic acid is converted into a mixture of diastereomeric esters by reacting with a chiral alcohol. The esters are then separated by chromatography. nih.govRacemic Carboxylic Acids, Chiral Alcohols
Covalent Chiral Auxiliary The chiral auxiliary is temporarily attached to a molecule to direct the stereochemistry of a subsequent reaction, such as alkylation or an aldol reaction. Prochiral Ketones, Aldehydes, or Carboxylic Acid Derivatives

Natural products often feature complex, three-dimensional carbocyclic frameworks. The synthesis of these molecules in an optically pure form is a significant challenge in organic chemistry. rsc.org Chiral, functionalized carbocycles are valuable starting materials, often referred to as chiral building blocks or synthons. elsevierpure.com

The this compound structure represents a potentially valuable scaffold for natural product synthesis. researchgate.net

Core Structure: The cyclohexane (B81311) ring is a common motif in many natural products, including terpenes and steroids. elsevierpure.com

Unique Substituent: The cyclopropyl (B3062369) group is also present in various bioactive natural products and is known to influence a molecule's conformational rigidity and metabolic stability.

Versatile Handle: The carboxylic acid group can be transformed into a wide range of other functional groups (alcohols, amines, ketones), enabling its elaboration into more complex molecular targets.

By using an enantiomerically pure form of this compound, synthetic chemists can introduce a defined stereochemistry at the beginning of a synthetic sequence, which can be carried through to the final natural product target.

Precursor for Functional Materials

The physical and chemical properties of the this compound scaffold make it an intriguing candidate as a precursor for various functional materials, where molecular structure dictates macroscopic properties.

Cyclohexane dicarboxylic acids, such as 1,4-cyclohexanedicarboxylic acid (CHDA), are important monomers used in the production of polyesters and polyamides. google.com The incorporation of a rigid cyclic unit into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and glass transition temperature compared to polymers made from linear monomers.

By analogy, this compound could be utilized as a specialty monomer.

Modification: The single carboxylic acid could be supplemented with a second reactive group on the ring to enable polymerization.

Polymerization: The resulting bifunctional monomer could be incorporated into polyesters, polyamides, or other polymers through condensation reactions.

The presence of the bulky and rigid cyclopropylcyclohexyl group would be expected to restrict chain rotation in the resulting polymer, potentially leading to materials with enhanced thermal resistance and rigidity.

Monomer Structural Feature Potential Influence on Polymer Properties
Rigid Cyclohexane Ring Increases glass transition temperature (Tg), enhances thermal stability, improves mechanical strength.
Cyclopropyl Group Adds steric bulk, restricts chain mobility, potentially increases stiffness.
Carboxylic Acid (as Ester/Amide Linkage) Forms strong intermolecular hydrogen bonds (in polyamides), provides hydrolytic susceptibility (in polyesters).

Carboxylic acids are well-known for their ability to act as anchor groups, binding strongly to the surfaces of metal oxides like titania (TiO₂), alumina (Al₂O₃), and silica (SiO₂). This property is widely exploited to create self-assembled monolayers (SAMs), which are ordered molecular layers that can alter the surface properties of a material, such as its wettability, corrosion resistance, or biocompatibility.

Derivatives of this compound could be designed for applications in surface science and nanotechnology. The carboxylic acid would serve as the "head group" to anchor the molecule to a surface. The cyclopropylcyclohexane unit would act as the "body," providing a rigid and well-defined structure. A "tail group" could be added through derivatization to impart specific functionality. The rigid and uniquely shaped carbocyclic body could influence the packing density and ordering of the molecules in the monolayer, thereby fine-tuning the resulting surface properties.

Q & A

Q. What are the key synthetic routes for 4-Cyclopropylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves cyclopropanation of cyclohexene precursors followed by carboxylation. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition reactions using carbene intermediates. Optimization may include temperature control (e.g., –78°C for carbene stability) and catalysts like rhodium(II) acetate. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Yield improvements often require iterative adjustment of stoichiometry and reaction time .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are standard for structural validation. Key signals include:
  • Cyclopropane protons : Distinct downfield shifts (δ 0.5–1.5 ppm) due to ring strain.
  • Carboxylic acid proton : Broad singlet at δ ~12 ppm (in DMSO-d₆).
  • Cyclohexane ring protons : Multiplicity patterns (e.g., axial/equatorial splitting) at δ 1.2–2.5 ppm.
    DEPT and COSY experiments resolve overlapping signals, while HSQC correlates protons with carbons. For advanced confirmation, compare experimental data with computed spectra from tools like ACD/Labs or Gaussian .

Advanced Research Questions

Q. What computational methods are effective in predicting the stereochemical outcomes of reactions involving this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict stereoselectivity. For example, in Diels-Alder reactions, frontier molecular orbital (FMO) analysis identifies electron-rich dienes and electron-deficient dienophiles. Software like Gaussian or ORCA visualizes orbital interactions, while Molecular Dynamics (MD) simulations assess steric effects. Validate predictions experimentally using chiral HPLC or X-ray crystallography .

Q. How can contradictory data on the compound’s reactivity in catalytic hydrogenation be resolved?

  • Methodological Answer : Contradictions often arise from substrate-specific factors (e.g., steric hindrance from the cyclopropyl group) or catalyst choice. Systematic studies should:
  • Test catalysts (Pd/C, PtO₂, or Raney Ni) under varying pressures (1–5 atm H₂).
  • Monitor reaction progress via TLC or GC-MS to identify intermediates.
  • Analyze regioselectivity using isotopic labeling (e.g., deuterium gas).
    Computational studies (DFT) can model adsorption energies on catalyst surfaces to explain selectivity .

Q. What strategies are recommended for analyzing the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :
  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life. LC-MS quantifies parent compound degradation.
  • CYP450 inhibition screening : Test against isoforms 3A4, 2D6, and 2C9 using fluorogenic substrates.
  • Metabolite identification : High-resolution mass spectrometry (HRMS) and ²H/¹³C isotopic labeling pinpoint oxidation sites (e.g., cyclopropane ring vs. cyclohexane).
  • Computational ADMET tools : SwissADME or pkCSM predict metabolic hotspots .

Mechanistic and Functional Studies

Q. How does the cyclopropyl group influence the compound’s electronic properties in photoinduced reactions?

  • Methodological Answer : The cyclopropane ring’s strain (~27 kcal/mol) increases electron density at the carboxyl group, enhancing photoactivity. Techniques include:
  • UV-Vis spectroscopy : Measure λmax shifts in polar vs. nonpolar solvents.
  • Transient Absorption Spectroscopy : Track excited-state lifetimes (nanosecond timescales).
  • Electron Spin Resonance (ESR) : Detect radical intermediates under UV light.
    Compare with non-cyclopropane analogs to isolate electronic effects .

Q. What experimental approaches can elucidate the compound’s role as an enzyme inhibitor?

  • Methodological Answer :
  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC derivatives for proteases).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) in real-time.
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the carboxylic acid group).
  • Mutagenesis studies : Modify active-site residues (e.g., Asp189 in trypsin) to assess interaction specificity .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and solvent systems.
  • Cross-validate with orthogonal methods : Compare IR (C=O stretch ~1700 cm⁻¹) and Raman spectra.
  • Check for polymorphism : Use X-ray Powder Diffraction (XRPD) to detect crystalline vs. amorphous forms.
  • Collaborative studies : Share samples with independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.